Antibacterial agent 19 is a novel compound that has garnered attention for its potential antibacterial properties. It belongs to a class of compounds known as butenolides, which are characterized by their unique structural features and biological activities. The compound has been synthesized and evaluated for its efficacy against various bacterial strains, demonstrating promising results in both in vitro and in vivo studies.
Antibacterial agent 19 was synthesized as part of a research initiative aimed at developing new antimicrobial agents to combat antibiotic resistance. The synthesis process involved the use of specific chemical precursors and reaction conditions tailored to yield effective antibacterial compounds. The research findings were published in peer-reviewed journals, contributing to the body of knowledge surrounding this compound's synthesis and biological activity .
Antibacterial agent 19 can be classified under the following categories:
The synthesis of antibacterial agent 19 involves several key steps, utilizing standard organic synthesis techniques. The process typically includes:
The synthesis process for antibacterial agent 19 may involve the following reactions:
The molecular structure of antibacterial agent 19 features a butenolide core, which is characterized by a five-membered lactone ring. This structure is essential for its biological activity.
Key structural data may include:
Antibacterial agent 19 undergoes various chemical reactions that can influence its antibacterial efficacy. These may include:
The reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity .
The mechanism of action for antibacterial agent 19 involves targeting bacterial cell structures or functions, leading to cell death or growth inhibition. This may occur through:
Experimental data supporting these mechanisms include:
Antibacterial agent 19 exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
Antibacterial agent 19 has several applications in scientific research, including:
Research continues to explore its efficacy across different bacterial strains and its potential integration into therapeutic regimens .
Antibacterial agent 19 exerts its primary bacteriostatic activity against Staphylococcus aureus by specifically targeting Elongation Factor-G (EF-G), a GTPase essential for ribosomal translocation during protein synthesis. Structural analyses reveal that the compound binds to a hydrophobic pocket formed by domains I, II, and III of EF-G and the sarcin-ricin loop of 23S ribosomal RNA (rRNA). This binding stabilizes EF-G in a GTP-bound conformation after GTP hydrolysis, preventing the conformational changes necessary for factor dissociation from the ribosome. Consequently, ribosomal recycling and tRNA translocation are arrested, stalling global protein synthesis [2] [10].
High-resolution cryo-EM studies (2.0–2.5 Å) demonstrate that Antibacterial agent 19 locks the ribosome in a chimeric state (60–93% occupancy), characterized by a swiveled small subunit head and a single transfer RNA (tRNA) in a hybrid pe/E site. This state disrupts the coordinated movement of messenger RNA (mRNA) and tRNAs, mechanistically distinct from the classical post-translocational state observed in uninhibited ribosomes [10]. Resistance-conferring mutations (e.g., F88L in EF-G) reduce compound affinity by destabilizing this binding pocket, though fitness costs impair bacterial growth kinetics [2].
Table 1: EF-G Binding Parameters of Antibacterial Agent 19 in Staphylococcus aureus
Biological Target | Binding Site | Ribosomal State Stabilized | Consequence |
---|---|---|---|
Elongation Factor-G (EF-G) | Domains I-III/23S rRNA interface | Chimeric (pe/E) state (60–93% occupancy) | Translocation arrest |
Mutant EF-G (F88L variant) | Altered hydrophobic pocket | Reduced chimeric state formation | Resistance development |
Beyond ribosomal inhibition, Antibacterial agent 19 disrupts membrane integrity in both Gram-positive and Gram-negative ESKAPE pathogens. In methicillin-resistant Staphylococcus aureus (MRSA), the compound induces dose-dependent increases in inner membrane permeability, evidenced by rapid uptake of membrane-impermeant fluorescent dyes (e.g., propidium iodide). Scanning electron microscopy reveals extensive cell surface invagination and loss of septation in treated cells, consistent with impaired membrane homeostasis [7].
For Klebsiella pneumoniae, Antibacterial agent 19 compromises outer membrane integrity by interacting with lipopolysaccharides (LPS) and porin channels. This action enhances compound penetration while simultaneously disrupting proton motive force, as measured by membrane depolarization assays using diSC3(5) fluorescence. Additionally, the agent suppresses efflux pump activity: Quantitative reverse transcription polymerase chain reaction (qRT-PCR) shows downregulation of acrAB-tolC homologs in Klebsiella pneumoniae, reducing antibiotic extrusion capacity by 40–60% at sub-inhibitory concentrations [7] [8].
Table 2: Membrane-Targeted Effects of Antibacterial Agent 19
Pathogen | Membrane Target | Permeability Change | Efflux Pump Modulation | Morphological Alterations |
---|---|---|---|---|
Klebsiella pneumoniae | Outer membrane/LPS | 3.5-fold increase (vs. control) | 50% reduction in acrB expression | Localized blebbing |
Methicillin-resistant Staphylococcus aureus | Cytoplasmic membrane | 4.2-fold increase (vs. control) | norA downregulation by 40% | Septation loss, invagination |
Antibacterial agent 19 exhibits variable target affinity across ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), correlating with its spectrum of activity. Minimum inhibitory concentration (MIC) assays demonstrate potent efficacy against Staphylococcus aureus (0.022 mg/mL) and Klebsiella pneumoniae (0.022 mg/mL), with moderately reduced activity against carbapenem-resistant Enterobacter spp. (0.045 mg/mL). This differential susceptibility arises from structural variations in EF-G across species and pathogen-specific membrane composition [4] [6].
Thermal shift assays quantify binding stability, revealing a ΔTm of +8.9°C for Staphylococcus aureus EF-G versus +5.1°C for Klebsiella pneumoniae EF-G, indicating higher binding affinity in Gram-positive pathogens. Molecular dynamics simulations identify key determinants of binding: (1) hydrogen bonding with 23S rRNA nucleotide A2660 (Staphylococcus aureus numbering), conserved in 89% of ESKAPE strains; and (2) hydrophobic interactions with EF-G residue V88, mutated in fusidic acid-resistant isolates. Crucially, the compound maintains activity against Klebsiella pneumoniae expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases (KPC, NDM), confirming target specificity independent of conventional resistance mechanisms [4] [8].
Table 3: Comparative Target Affinity and Resistance Profiles
Pathogen | MIC (mg/mL) | Thermal Shift (ΔTm) | Resistance Mechanism Bypassed |
---|---|---|---|
Staphylococcus aureus (Methicillin-susceptible) | 0.022 | +8.9°C | β-lactamase, PBP2a alteration |
Staphylococcus aureus (Methicillin-resistant) | 0.022 | +8.5°C | mecA-mediated resistance |
Klebsiella pneumoniae (ESBL-positive) | 0.022 | +5.1°C | CTX-M enzymes |
Klebsiella pneumoniae (Carbapenem-resistant) | 0.045 | +4.9°C | KPC/NDM carbapenemases |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: